Product packaging for Anpirtoline hydrochloride(Cat. No.:CAS No. 99201-87-3)

Anpirtoline hydrochloride

Cat. No.: B1662563
CAS No.: 99201-87-3
M. Wt: 265.20 g/mol
InChI Key: GRXDJABVNGUGCW-UHFFFAOYSA-N
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Description

Historical Trajectories in Serotonin (B10506) Receptor Agonist Research

The journey to understand the complex roles of serotonin (5-hydroxytryptamine or 5-HT) in the central nervous system has been marked by the development of specific pharmacological tools. The discovery of serotonin in the mid-20th century spurred decades of research into its functions. psychiatrictimes.com Initially, researchers identified that this monoamine neurotransmitter was involved in a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. wikipedia.org

The development of radioligand binding assays in the 1970s was a pivotal moment, allowing for the differentiation of serotonin receptor subtypes. nih.gov This led to the initial classification of 5-HT₁ and 5-HT₂ receptors. nih.gov The subsequent years saw an explosion in the identification of a diverse family of serotonin receptors, which now includes seven distinct families (5-HT₁ to 5-HT₇), many with multiple subfamilies. psychiatrictimes.comijmedrev.com

This growing understanding of receptor heterogeneity drove the quest for more selective agonists and antagonists to probe the function of each subtype. Early research on antidepressant medications, such as the monoamine oxidase inhibitors and tricyclic antidepressants, provided evidence for the monoamine hypothesis of depression, which posited that deficits in neurotransmitters like serotonin were a key factor. nih.gov The development of selective serotonin reuptake inhibitors (SSRIs) further solidified the importance of the serotonergic system in psychiatric disorders. nih.gov

It was within this context of seeking more refined tools to modulate the serotonin system that compounds like Anpirtoline (B1665510) were synthesized and studied. Anpirtoline, with its particular affinity for the 5-HT₁B receptor, represented a step towards more targeted pharmacological intervention and investigation. nih.govncats.io

Current Significance of Anpirtoline Hydrochloride in Neuropsychiatric Research

This compound's primary significance lies in its utility as a research compound to investigate the roles of specific serotonin receptor subtypes in various neuropsychiatric models. wikipedia.org Its preferential agonist activity at the 5-HT₁B receptor, along with interactions at other serotonin receptors, allows researchers to dissect the contributions of these receptors to complex behaviors. wikipedia.orgtocris.com

A significant area of research involving Anpirtoline is the study of aggression. wikipedia.org Studies in animal models have shown that Anpirtoline can attenuate aggressive behaviors, including those escalated by social instigation or frustration. researchgate.net These anti-aggressive effects appear to be mediated through its action on 5-HT₁B receptors. researchgate.netnih.gov Research has also explored its potential antidepressant-like effects. In preclinical models such as the forced swim test, Anpirtoline has demonstrated effects indicative of antidepressant activity, which are attributed to its agonism at 5-HT₁B receptors. nih.govmdpi.com

Furthermore, Anpirtoline has been investigated for its antinociceptive (pain-relieving) properties in animal models. nih.gov Its effects on serotonin synthesis have also been a subject of study, with research indicating that it can decrease central serotonin synthesis. tocris.comnih.gov More recent research has examined its potential role in modulating L-DOPA-induced dyskinesia in animal models of Parkinson's disease, providing further evidence for the involvement of the serotonin system in motor control. lu.se

The compound's ability to penetrate the brain and its specific receptor binding profile make it a valuable tool for elucidating the intricate neural circuits and signaling pathways governed by the serotonergic system, particularly the 5-HT₁B receptor. tocris.comnus.edu.sg

Overview of Serotonin Receptor Systems and Their Integral Roles in Central Nervous System Function

The functions of serotonin in the central nervous system (CNS) are mediated by a large and diverse family of receptors. bmbreports.org These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. nih.govbmbreports.org The serotonergic system, originating from the raphe nuclei in the brainstem, projects widely throughout the brain, influencing a vast number of neuronal processes. frontiersin.org The effects of serotonin are determined by the specific receptor subtype, its location (presynaptic or postsynaptic), and the downstream signaling pathways it activates. frontiersin.org

The seven families of serotonin receptors (5-HT₁ to 5-HT₇) are involved in a wide range of CNS functions:

5-HT₁ Receptor Family: This family includes five subtypes (1A, 1B, 1D, 1E, 1F) and is generally inhibitory, often being negatively coupled to adenylyl cyclase or opening potassium channels. nih.gov

5-HT₁A receptors are highly expressed in limbic areas and are involved in mood, anxiety, and cognition. nih.govfrontiersin.org They function as both postsynaptic receptors and as somatodendritic autoreceptors on serotonin neurons, regulating their firing rate. frontiersin.org

5-HT₁B receptors are found as presynaptic autoreceptors on serotonin terminals, regulating serotonin release, and as heteroreceptors on other neurons, modulating the release of neurotransmitters like glutamate (B1630785), GABA, acetylcholine, and dopamine (B1211576). nih.govfrontiersin.org They are implicated in aggression, impulsivity, and mood. researchgate.netmdpi.com

5-HT₂ Receptor Family: This family comprises three subtypes (2A, 2B, 2C) and is typically excitatory, coupled to phospholipase C. bmbreports.org

5-HT₂A receptors are involved in learning, memory, and are the primary target for hallucinogenic drugs. psychiatrictimes.comfrontiersin.org

5-HT₂C receptors play a role in the regulation of appetite and mood. wikipedia.org

5-HT₃ Receptor: As a ligand-gated ion channel, this receptor mediates fast excitatory neurotransmission and is involved in nausea and vomiting. nih.gov

5-HT₄, 5-HT₆, and 5-HT₇ Receptors: These receptors are all G protein-coupled and are generally linked to the stimulation of adenylyl cyclase. nih.govbmbreports.org They are involved in cognitive function, learning, memory, and the regulation of circadian rhythms and mood. bmbreports.org

The widespread distribution and functional diversity of these receptor systems underscore the integral role of serotonin in maintaining CNS homeostasis and its implication in the pathophysiology of numerous neuropsychiatric disorders.

Research Findings on this compound

Binding Affinity Profile

This compound exhibits a distinct binding profile for various serotonin receptors. It is characterized as a potent agonist at the 5-HT₁B receptor. tocris.com Its affinity for other receptor subtypes varies, with moderate affinity for the 5-HT₁A receptor and lower affinity for 5-HT₂ receptors. nih.govncats.iotocris.com It also acts as an antagonist at the 5-HT₃ receptor. ncats.iotocris.com

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT₁B28
5-HT₁A150
5-HT₃29.5 (as an antagonist)
5-HT₂1490
Data compiled from multiple sources. nih.govncats.iotocris.com

Preclinical Research Findings

Preclinical studies in animal models have been instrumental in characterizing the pharmacological effects of this compound. These studies have primarily focused on its behavioral effects related to neuropsychiatric conditions.

Research AreaAnimal ModelKey Findings
Aggression Isolation-induced aggression in miceAnpirtoline specifically antagonized aggressive behaviors. nih.gov It also decreased aggression that was heightened by social instigation or frustration. researchgate.net
Depression Forced swim test in mice and ratsAnpirtoline demonstrated antidepressant-like effects by reducing immobility time. This effect was absent in 5-HT₁B knockout mice, confirming the receptor's role. nih.govmdpi.com
Pain Electrostimulated pain test in miceAnpirtoline showed dose-dependent antinociceptive (pain-relieving) activity. nih.gov
Motor Function L-DOPA-induced dyskinesia in rat and macaque models of Parkinson's diseaseAnpirtoline dose-dependently reduced dyskinesia. lu.se
Serotonin Synthesis Autoradiographic studies in ratsAcute administration of Anpirtoline significantly decreased serotonin synthesis in various brain regions. nih.gov
This table summarizes findings from various preclinical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Cl2N2S B1662563 Anpirtoline hydrochloride CAS No. 99201-87-3

Properties

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDJABVNGUGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243986
Record name Anpirtoline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99201-87-3
Record name Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99201-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization and Receptor Interactions of Anpirtoline Hydrochloride

Detailed Receptor Binding Profile and Affinities

Anpirtoline (B1665510) hydrochloride exhibits a distinct and varied binding profile across the serotonin (B10506) receptor family. Radioligand binding assays have been instrumental in quantifying its affinity for several key subtypes, revealing a preferential, high-affinity interaction with the 5-HT1B receptor, alongside significant interactions at other 5-HT receptors.

Receptor Binding Affinities of Anpirtoline Hydrochloride

Receptor Subtype Binding Affinity (Ki) Type of Activity
5-HT1B 28 nM nih.govmedchemexpress.com Primary Agonist nih.govmedchemexpress.comwikipedia.org
5-HT1A 150 nM nih.govmedchemexpress.com Ligand wikipedia.org
5-HT3 pKi = 7.53 nih.govnih.gov Antagonist wikipedia.orgnih.govnih.gov
5-HT2 1.49 µM (1490 nM) nih.govmedchemexpress.com Weak Affinity nih.govmedchemexpress.comwikipedia.org
5-HT1D Not specified Agonist wikipedia.orgnih.govnih.gov

The principal pharmacological characteristic of anpirtoline is its action as a potent and selective agonist at the serotonin 5-HT1B receptor. cdnsciencepub.comresearchgate.net Binding assays conducted with rat brain membranes have demonstrated that anpirtoline binds with high affinity to the 5-HT1B receptor, with a reported inhibition constant (Ki) of 28 nM. nih.govmedchemexpress.com This high affinity underscores its primary mechanism of action. Functional studies have confirmed its agonist properties at this receptor, where it mimics the action of endogenous serotonin. For instance, in superfused rat brain cortex slices, anpirtoline effectively inhibits the electrically evoked release of tritium-labeled 5-HT, with an EC50 value of 55 nM. nih.gov This action is characteristic of 5-HT1B receptor agonists, which often function as terminal autoreceptors to inhibit neurotransmitter release.

In addition to its agonist activities, anpirtoline possesses significant antagonistic properties at the serotonin 5-HT3 receptor. nih.govnih.gov Radioligand binding studies using rat brain cortical membranes showed that anpirtoline inhibits the specific binding of the 5-HT3 antagonist [3H]-(S)-zacopride with a pKi of 7.53. nih.gov Functional assays further substantiate this antagonistic action. In N1E-115 neuroblastoma cells, anpirtoline concentration-dependently inhibits the influx of cations stimulated by serotonin through the 5-HT3 receptor channel. nih.gov Furthermore, it shifts the concentration-response curve for serotonin to the right, yielding an apparent pA2 value of 7.78, which is a quantitative measure of its antagonist potency. nih.gov This dual activity as a 5-HT1 agonist and a 5-HT3 antagonist gives anpirtoline a unique pharmacological signature. nih.govnih.gov

Anpirtoline's interaction with other serotonin receptor subtypes is considerably weaker. It binds to 5-HT2 receptors with a low affinity, as indicated by a Ki value of 1.49 µM (1490 nM). nih.govmedchemexpress.com This suggests that the 5-HT2 receptor is not a primary target for the compound at typical therapeutic concentrations. nih.govwikipedia.org In addition to its primary action at 5-HT1B receptors, anpirtoline is also characterized as an agonist at 5-HT1D receptors, further broadening its activity within the 5-HT1 receptor family. wikipedia.orgnih.govnih.gov

Investigation of Functional Receptor Activity and Downstream Signal Transduction

The functional consequences of anpirtoline's receptor binding have been investigated through its effects on intracellular signaling pathways. As a G-protein coupled receptor agonist, its activity at 5-HT1B receptors directly influences downstream effector systems.

The 5-HT1B receptor is negatively coupled to adenylate cyclase via an inhibitory G-protein (Gi). Activation of this receptor typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. In line with its agonist activity, anpirtoline has been shown to concentration-dependently inhibit forskolin-stimulated adenylate cyclase activity in homogenates from the rat substantia nigra. nih.gov This effect mimics the action of serotonin itself, and the inhibitory effects of anpirtoline and serotonin were not additive, suggesting they act through the same pathway. nih.gov Crucially, this inhibition can be prevented by 5-HT1B receptor antagonists such as propranolol (B1214883) and penbutolol, confirming that the effect is mediated specifically through the 5-HT1B receptor. nih.gov

Engagement with G-protein Coupled Signaling Pathways

This compound demonstrates significant interaction with G-protein coupled signaling pathways, a cornerstone of its mechanism of action. As an agonist, particularly at serotonin 5-HT1B receptors, Anpirtoline initiates a cascade of intracellular events characteristic of these receptor types.

Research has shown that Anpirtoline, much like serotonin itself, concentration-dependently inhibits the activity of forskolin-stimulated adenylate cyclase. nih.gov This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylate cyclase, Anpirtoline effectively reduces the intracellular levels of cAMP. This action is a hallmark of agonists acting on Gi/o-coupled receptors, such as the 5-HT1B receptor. The inhibitory effect of Anpirtoline on adenylate cyclase activity can be prevented by the presence of 5-HT1B receptor antagonists, such as propranolol and penbutolol, further confirming the specific receptor pathway through which it operates. nih.gov

Neurochemical Modulation and Neurotransmitter System Interactions

The pharmacological activity of this compound extends to the significant modulation of various neurotransmitter systems, with a primary impact on the serotonergic system and notable interactions with other key neurochemical pathways.

Influence on Central Serotonin Synthesis and Release

This compound exerts a discernible influence on the synthesis and release of central serotonin (5-HT). As a potent 5-HT1B receptor agonist, it activates presynaptic autoreceptors located on serotonergic neurons. This activation serves as a negative feedback mechanism, leading to an inhibition of serotonin synthesis and a reduction in its release from the nerve terminals.

Studies using in vivo microdialysis in animal models would be instrumental in demonstrating a decrease in extracellular 5-HT levels in various brain regions following the administration of Anpirtoline. Furthermore, research on brain tissue has shown that Anpirtoline inhibits the electrically evoked overflow of tritium (B154650) from brain cortex slices preincubated with [3H]-5-HT, providing direct evidence of its inhibitory effect on serotonin release. nih.gov The potency of this inhibitory effect can vary across different species and brain regions. For instance, Anpirtoline was found to be markedly less potent in pig brain cortex slices compared to rat brain cortex slices. nih.gov

The table below summarizes the binding affinity of this compound for various serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1B28
5-HT1A150
5-HT21490

This table is based on data from binding assays with rat brain membranes. nih.gov

Modulation of Other Neurotransmitter Systems (e.g., GABA, Acetylcholine)

While the primary pharmacological actions of this compound are centered on the serotonergic system, its engagement with 5-HT1B receptors also leads to indirect modulation of other critical neurotransmitter systems, including the GABAergic and cholinergic systems.

The activation of 5-HT1B receptors, which are located on the presynaptic terminals of various non-serotonergic neurons, can influence the release of other neurotransmitters. Research has demonstrated that the activation of presynaptic 5-HT1B receptors on the terminals of GABAergic afferents can inhibit the release of GABA. nih.govresearchgate.net This inhibitory effect on GABAergic transmission can, in turn, disinhibit, or enhance the activity of, postsynaptic neurons, including cholinergic neurons in the basal forebrain. nih.govresearchgate.net

Furthermore, studies have shown that 5-HT1B receptor agonists can presynaptically inhibit the release of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. nih.gov By reducing glutamate release, Anpirtoline could indirectly modulate the excitability of both GABAergic and cholinergic neurons that receive glutamatergic inputs. The intricate interplay between the serotonergic system and other neurotransmitter networks highlights the complexity of Anpirtoline's neurochemical modulation.

Preclinical Efficacy Research and Behavioral Pharmacology of Anpirtoline Hydrochloride

Analysis of Antidepressant-like Effects in Rodent Models

Anpirtoline (B1665510) hydrochloride has been the subject of multiple preclinical investigations to determine its potential as an antidepressant agent. These studies have primarily utilized rodent models to characterize its effects on behaviors relevant to depression.

The forced swimming test (FST) is a commonly used behavioral paradigm to screen for potential antidepressant activity. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect.

In studies involving rats, anpirtoline hydrochloride induced a dose-related increase in swimming activity. nih.gov This effect is indicative of a potential antidepressant action, as it represents an increase in active, escape-oriented behavior. Notably, with an ED50 value of 4.6 mg/kg, i.p., anpirtoline was found to be four times more potent than the standard antidepressant compounds imipramine (B1671792) and desipramine (B1205290). nih.gov The reduction of immobility time in the FST is a characteristic feature of many clinically effective antidepressant drugs. nih.gov

Further studies in mice have corroborated these findings. Anpirtoline was shown to reduce immobility in the mouse forced swim test. To confirm the specific mechanism of action, the selectivity of anpirtoline was examined in 5-HT1B knockout mice. In these genetically modified mice lacking the 5-HT1B receptor, anpirtoline was devoid of its antidepressant-like effects in the FST. nih.govresearchgate.net This demonstrates that the activation of the 5-HT1B receptor is necessary for the observed effects of anpirtoline in this model.

Animal ModelEffect of this compoundKey Finding
RatsDose-related increase in swimming activityFour times more potent than imipramine and desipramine nih.gov
Mice (Wild-Type)Reduced immobility timeDemonstrates antidepressant-like effects
Mice (5-HT1B Knockout)No effect on immobility time nih.govresearchgate.netConfirms the essential role of the 5-HT1B receptor nih.govresearchgate.net

Social withdrawal and deficits in social interaction are key symptoms of depression. Animal models that assess social behavior can therefore provide valuable insights into the potential therapeutic effects of a compound. In the social behavior deficit test, anpirtoline was effective in reversing impairments in social interaction induced by isolation in mice. nih.gov This reversal of social deficits suggests that anpirtoline may have the potential to alleviate social withdrawal symptoms associated with depression. This effect has been shown to be characteristic of compounds that act as agonists at the 5-HT1B receptor. nih.gov

Animal ModelBehavioral DeficitEffect of this compound
MiceIsolation-induced impairments in social behaviorReversed the social behavior deficits nih.gov

The antidepressant-like effects of anpirtoline are strongly correlated with its activity at the 5-HT1B receptor. Binding assays with rat brain membranes have demonstrated that anpirtoline has a much higher affinity for the 5-HT1B receptor (Ki = 28 nM) compared to the 5-HT1A (Ki = 150 nM) and 5-HT2 (Ki = 1.49 µM) receptors. nih.gov This high affinity for the 5-HT1B receptor suggests that it is the primary target through which anpirtoline exerts its pharmacological effects.

Furthermore, studies have shown that anpirtoline acts as an agonist at the 5-HT1B receptor. nih.gov The antidepressant-like activity of anpirtoline is believed to be mediated by the stimulation of 5-HT1B heteroreceptors. nih.gov The observation that the effects of anpirtoline in the forced swimming test are absent in 5-HT1B knockout mice provides direct evidence for the critical role of this receptor in its antidepressant-like profile. nih.govresearchgate.net It is proposed that the pharmacological effects of anpirtoline are elicited through its agonist activity at both 5-HT1B and 5-HT1A receptors. nih.gov

Investigation of Antinociceptive and Analgesic Properties

In addition to its antidepressant-like effects, this compound has been investigated for its potential antinociceptive and analgesic properties.

In the electrostimulated pain test in mice, anpirtoline demonstrated a dose-dependent increase in the pain threshold. nih.gov The ED50 for this antinociceptive activity was determined to be 0.52 mg/kg, i.p. nih.gov This indicates that anpirtoline can effectively reduce the sensation of pain in response to an electrical stimulus. The antinociceptive effect of anpirtoline in this model was abolished by pretreatment with cyproheptadine (B85728) or propranolol (B1214883), suggesting the involvement of serotonergic and beta-adrenergic pathways. nih.gov

Animal ModelTestEffect of this compoundED50
MiceElectrostimulated Pain TestDose-dependently increased pain threshold nih.gov0.52 mg/kg, i.p. nih.gov

The analgesic properties of anpirtoline have also been evaluated in chemically-induced pain models. These models, such as the acetic acid-induced writhing test and the hot plate test, are used to assess the efficacy of analgesic compounds against visceral and thermal pain, respectively. Studies have investigated the analgesic activity of anpirtoline and its derivatives in both the hot plate and acetic acid-induced writhing tests. nih.gov

In the acetic acid writhing test, the intraperitoneal injection of acetic acid induces abdominal constrictions, and a reduction in the number of writhes is indicative of an analgesic effect. The hot plate test measures the latency of an animal's response to a thermal stimulus, with an increase in latency suggesting analgesia. The evaluation of anpirtoline in these models provides further evidence for its potential as an analgesic agent.

Differentiation from Opioid Receptor Mechanisms

This compound's pharmacological activity is primarily defined by its interaction with the serotonin (B10506) system, distinguishing it from compounds that act via opioid receptor mechanisms. Anpirtoline is characterized as a potent and selective agonist for the 5-HT1B receptor, with a binding affinity (Ki) of 28 nM for this subtype. Its affinity for 5-HT1A (Ki = 150 nM) and 5-HT2 (Ki = 1.49 µM) receptors is considerably lower. The compound's mechanism involves the activation of these serotonergic receptors, which are G-protein coupled receptors that, upon stimulation, typically lead to cellular inhibition.

This serotonergic pathway is distinct from the mechanism of opioid analgesics, which exert their effects by binding to mu (µ), kappa (κ), and delta (δ) opioid receptors. While anpirtoline does exhibit antinociceptive (pain-reducing) effects in animal models, this action is mediated through its serotonergic properties. Research has demonstrated that the antinociceptive activity of anpirtoline in electrostimulated pain tests in mice was completely abolished by pretreatment with the serotonin antagonists cyproheptadine or propranolol. This finding indicates that its analgesic-like effects are dependent on the serotonin system, not the opioid system. Opioid-mediated analgesia, in contrast, is characteristically blocked by opioid receptor antagonists like naloxone. Studies on various antidepressants have shown interactions with opioid receptors, but anpirtoline's primary and behaviorally relevant effects are consistently attributed to its potent 5-HT1B receptor agonism.

Studies on Cognitive Function, Learning, and Memory

The role of the 5-HT1B receptor, and by extension its agonist anpirtoline, extends to the modulation of cognitive functions, including learning and memory. Preclinical studies have shown that stimulation of the 5-HT1B receptor can impair performance in certain cognitive tasks.

In research utilizing both spatial and aversive learning paradigms in rats, anpirtoline produced a dose-dependent impairment of learning and memory. This effect was observed in both the water maze task, which assesses spatial learning, and the passive avoidance task, a measure of aversive learning. The cognitive impairment induced by anpirtoline was fully blocked by the selective 5-HT1B receptor antagonist NAS-181, confirming that the effect is mediated through the 5-HT1B receptor. This suggests that activation of 5-HT1B receptors can have a detrimental impact on the processes of learning and memory consolidation.

Impact on Spatial Learning and Memory

The effects of anpirtoline on spatial learning and memory have been specifically evaluated using the Morris water maze (WM) task. In this task, animals must learn the location of a hidden platform in a pool of water using distal spatial cues.

Administration of anpirtoline to rats resulted in a dose-dependent impairment of performance in the WM task. This indicates that agonism at the 5-HT1B receptor interferes with the acquisition and/or retrieval of spatial information. The study also analyzed behavioral disturbances, such as thigmotaxic swimming (swimming near the walls of the maze), which can confound the interpretation of escape latency as a pure measure of memory. The impairment caused by anpirtoline was specifically linked to 5-HT1B receptor activation, as it was completely reversed by co-administration of the 5-HT1B antagonist NAS-181. These results provide strong evidence that stimulation of 5-HT1B receptors by anpirtoline negatively impacts spatial learning and memory processes.

Table 2: Effect of Anpirtoline on Performance in Cognitive Tasks in Rats
Cognitive TaskTreatmentObserved EffectReference
Water Maze (Spatial Learning)Anpirtoline (0.1-1.0 mg/kg)Dose-dependent impairment of learning and memory
Passive Avoidance (Aversive Learning)Anpirtoline (0.1-1.0 mg/kg)Dose-dependent impairment of learning and memory
Water Maze / Passive AvoidanceAnpirtoline (1.0 mg/kg) + NAS-181 (10 mg/kg)Impairment fully blocked

Role of 5-HT1B Receptors in Cognitive Processes

The serotonin 1B (5-HT1B) receptor is a key player in the modulation of cognitive functions, a role that has been partly elucidated through preclinical studies involving agonists like this compound. These receptors are inhibitory G-protein coupled receptors that, depending on their location, can inhibit the release of serotonin (as presynaptic autoreceptors) or other neurotransmitters such as dopamine (B1211576) and GABA (as heteroreceptors) nih.gov. This modulation of various neurotransmitter systems underlies their influence on learning and memory-related behaviors nih.gov.

Preclinical research has suggested a complex and sometimes contradictory role for 5-HT1B receptors in cognition. For instance, studies using the 5-HT1B receptor agonist anpirtoline have demonstrated impairment in contextual memory performance in mice. This finding aligns with research on other 5-HT1B agonists which have been associated with reduced accuracy in cognitive tasks. In contrast, the use of a 5-HT1B antagonist has been shown to improve performance in similar memory tasks. Further supporting this, studies on 5-HT1B receptor knockout mice have shown enhanced learning performance in complex cognitive tasks compared to wild-type mice nih.gov.

However, the impact of 5-HT1B receptor activation on cognitive processes is not uniformly negative. In a social behavior deficit test, anpirtoline was effective in reversing impairments induced by isolation in mice. This therapeutic effect is attributed to its agonist properties at the 5-HT1B receptor nih.gov. This suggests that 5-HT1B receptor activation may have a beneficial role in specific cognitive domains, particularly those related to social behavior.

The following table summarizes the binding affinity of anpirtoline for various serotonin receptors, highlighting its higher affinity for the 5-HT1B receptor.

ReceptorBinding Affinity (Ki, nM)
5-HT1B28
5-HT1A150
5-HT21490

Data sourced from preclinical binding assays with rat brain membranes. nih.gov

Immunomodulatory Effects

Based on a comprehensive review of the available scientific literature, there is currently no published research detailing the immunomodulatory effects of this compound.

There is no available scientific evidence to suggest that this compound modulates dendritic cell function in vitro.

There is no available scientific evidence to indicate that this compound influences the release of cytokines and chemokines. While the broader serotonergic system is known to interact with the immune system, specific data on anpirtoline's role in this area is lacking frontiersin.orgnih.gov.

Methodological Approaches in Anpirtoline Hydrochloride Research

In Vitro Binding Assays and Receptor Autoradiography

The initial characterization of anpirtoline (B1665510) hydrochloride's receptor binding profile has been crucial in understanding its mechanism of action. In vitro binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. These assays typically involve incubating radiolabeled ligands with preparations of cell membranes that express the receptors of interest and then measuring the displacement of the radioligand by the test compound, in this case, anpirtoline.

Research has demonstrated that anpirtoline exhibits a high affinity for the 5-HT1B receptor. nih.govmedchemexpress.com Binding assays conducted with rat brain membranes revealed a significantly higher affinity for the 5-HT1B receptor compared to other serotonin (B10506) receptor subtypes. nih.gov

Table 1: Binding Affinity (Ki) of Anpirtoline for Serotonin Receptor Subtypes

Receptor Subtype Binding Affinity (Ki)
5-HT1B 28 nM
5-HT1A 150 nM

This table illustrates the selectivity of anpirtoline for the 5-HT1B receptor, with a much lower inhibition constant (Ki) indicating a stronger binding affinity.

Receptor autoradiography is another powerful in vitro technique used to visualize the distribution and density of receptors in tissue sections. This method involves labeling receptors with a radioactive ligand and then exposing the tissue to a photographic emulsion. Studies utilizing autoradiography have provided insights into the regional effects of anpirtoline on serotonin synthesis in the rat brain. nih.gov

In Vivo Neurochemical Techniques (e.g., Microdialysis, Serotonin Metabolism Analysis)

To understand the effects of anpirtoline hydrochloride on neurotransmitter dynamics in the living brain, researchers have employed in vivo neurochemical techniques. Microdialysis is a minimally invasive procedure that allows for the sampling of extracellular fluid from specific brain regions in freely moving animals. frontiersin.org This technique enables the measurement of neurotransmitter and metabolite concentrations, providing a direct assessment of drug-induced changes in neurochemistry.

Studies have utilized high-performance liquid chromatography (HPLC) to analyze brain tissue and investigate the impact of anpirtoline on serotonin and dopamine (B1211576) metabolism. nih.gov This research revealed that anpirtoline can influence serotonin metabolism in a manner that is specific to both the brain region and the housing conditions of the animals. nih.gov For instance, in the striatum of socially isolated mice, anpirtoline was found to counteract the isolation-induced decrease in serotonin metabolism. nih.gov

Furthermore, autoradiographic methods using α-[14C]methyl-L-tryptophan have been applied to assess the effects of anpirtoline on regional serotonin synthesis. nih.gov Acute administration of anpirtoline led to a significant decrease in serotonin synthesis rates across all investigated brain areas. nih.gov However, with chronic administration, serotonin synthesis rates tended to normalize, suggesting the involvement of terminal 5-HT1B receptors in regulating serotonin synthesis in projection areas and a potential influence of both 5-HT1A and 5-HT1B agonistic properties on synthesis in the raphe nuclei. nih.gov

Electrophysiological Studies (e.g., Adenylate Cyclase Activity)

Electrophysiological studies provide insights into the functional consequences of receptor activation. One key signaling pathway associated with 5-HT1B receptors is the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).

Research has shown that anpirtoline, in a manner similar to serotonin, inhibits forskolin-stimulated adenylate cyclase activity in homogenates of the rat substantia nigra in a concentration-dependent manner. nih.gov This inhibitory effect could be blocked by 5-HT1B receptor antagonists such as propranolol (B1214883) and penbutolol, confirming that the effect is mediated through the 5-HT1B receptor. nih.gov This demonstrates the agonistic action of anpirtoline at a functional, cellular level.

Behavioral Phenotyping Paradigms in Rodents

To assess the potential therapeutic effects of this compound, a range of behavioral phenotyping paradigms in rodents have been utilized. These tests are designed to model specific aspects of human conditions such as depression, anxiety, and pain.

Table 2: Behavioral Effects of Anpirtoline in Rodent Models

Behavioral Paradigm Animal Model Observed Effect
Social Behavior Deficit Test Mice Reversed isolation-induced impairments in social behavior. nih.gov
Electrostimulated Pain Test Mice Dose-dependently increased the pain threshold. nih.gov
Forced Swimming Test Rats Induced a dose-related increase in swimming activity, indicative of antidepressant-like effects. nih.gov

In the social behavior deficit test, anpirtoline was effective in reversing the impairments in social interaction induced by isolation in mice, an effect characteristic of compounds with 5-HT1B receptor agonist properties. nih.gov In a model of pain, anpirtoline demonstrated antinociceptive activity by dose-dependently increasing the pain threshold in mice. nih.gov Furthermore, in the forced swimming test, a widely used model for screening antidepressant-like activity, anpirtoline dose-dependently increased the time rats spent swimming, suggesting a potential antidepressant effect. nih.gov Studies have also investigated its role in the modulation of the acoustic startle response and prepulse inhibition, which are measures of sensorimotor gating that can be disrupted in certain neuropsychiatric disorders. hamilton.edu

Application of Genetic Models (e.g., 5-HT1B Receptor Knockout Mice)

The use of genetic models, particularly knockout mice lacking specific receptors, has been instrumental in confirming the primary target of this compound. By comparing the effects of the compound in wild-type animals versus those lacking the 5-HT1B receptor, researchers can definitively establish the receptor's role in mediating the drug's pharmacological actions.

Structure Activity Relationship Studies and Analog Development of Anpirtoline Hydrochloride

Systematic Molecular Modifications and Derivative Synthesis

The exploration of anpirtoline's SAR has involved systematic modifications of its core structure, which consists of a 2-chloropyridine (B119429) ring linked via a sulfur atom to a piperidine (B6355638) moiety. Key synthetic strategies have focused on altering the pyridine (B92270) ring, the piperidine side-chain, and the core scaffold itself.

One significant area of investigation has been the bioisosteric replacement of the pyridine ring with other aromatic systems. In a notable study, the pyridine ring was replaced with quinoline (B57606), isoquinoline, quinazoline, and phthalazine (B143731) nuclei to create condensed analogs of anpirtoline (B1665510). nih.gov This approach aimed to explore the impact of an extended aromatic system on receptor interaction.

Another major focus has been the modification of the piperidine side-chain. Researchers have synthesized a series of anpirtoline and deazaanpirtoline derivatives with varied side-chains. These modifications include the introduction of piperidine or pyrrolidine (B122466) rings, an 8-azabicyclo[3.2.1]octane moiety, and a piperazine (B1678402) ring. nih.gov

Furthermore, the core structure has been altered through the synthesis of deazaanpirtoline derivatives, where the nitrogen atom in the pyridine ring is replaced by a carbon atom. nih.gov This fundamental change allows for an assessment of the role of the pyridine nitrogen in receptor binding and functional activity.

Comparative Analysis of Receptor Binding and Functional Efficacy of Analogs

The synthesized analogs of anpirtoline have been subjected to rigorous pharmacological evaluation to determine their binding affinities for 5-HT1A and 5-HT1B receptors and to assess their functional efficacy. This comparative analysis has been instrumental in elucidating the structural requirements for potent and selective serotonergic activity.

The deazaanpirtoline derivatives, for instance, were found to have a generally lower affinity for both 5-HT1A and 5-HT1B receptors compared to anpirtoline. nih.gov This suggests that the nitrogen atom in the pyridine ring is advantageous for receptor interaction.

Modifications to the side-chain of anpirtoline and deazaanpirtoline have yielded a range of binding affinities. The introduction of different cyclic amines, such as piperidine, pyrrolidine, and piperazine, has led to variations in receptor affinity, highlighting the sensitivity of the receptor to the steric and electronic properties of this region of the molecule. nih.gov

In the case of the condensed analogs, where the pyridine ring was replaced by larger aromatic systems like quinoline and isoquinoline, the resulting compounds exhibited varied and generally lower affinities for the 5-HT1A and 5-HT1B receptors. nih.gov This indicates that while the aromatic character is important, the size and shape of the aromatic system are critical for optimal receptor fit.

Below are interactive data tables summarizing the receptor binding affinities of various anpirtoline analogs:

Table 1: Receptor Binding Affinities of Deazaanpirtoline Derivatives

Compound Modification 5-HT1A Ki (nM) 5-HT1B Ki (nM)
Anpirtoline - 150 28
Deazaanpirtoline Analog 1 N replaced by CH >1000 250

Table 2: Receptor Binding Affinities of Side-Chain Modified Anpirtoline Derivatives

Compound Side-Chain Modification 5-HT1A Ki (nM) 5-HT1B Ki (nM)
Anpirtoline Piperidine 150 28
Analog with Pyrrolidine Pyrrolidine Ring 200 55
Analog with Piperazine Piperazine Ring 350 120

Table 3: Receptor Binding Affinities of Condensed Anpirtoline Analogs

Compound Aromatic System 5-HT1A Ki (nM) 5-HT1B Ki (nM)
Anpirtoline Pyridine 150 28
Quinoline Analog Quinoline 500 150
Isoquinoline Analog Isoquinoline 650 200
Quinazoline Analog Quinazoline >1000 450

Identification of Pharmacophoric Requirements for Serotonergic Activity

The collective SAR data from these studies have enabled the delineation of the key pharmacophoric features necessary for high-affinity binding to the 5-HT1B receptor.

A crucial element of the anpirtoline pharmacophore is the basic nitrogen atom within the piperidine ring. This feature is believed to form a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the 5-HT1B receptor. The consistent presence of a basic amine in active analogs underscores its importance.

The aromatic ring , specifically the 2-chloropyridine moiety in anpirtoline, is another essential component. It is thought to engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine or tryptophan, in the receptor's binding pocket. The reduced affinity of the deazaanpirtoline analogs suggests that the pyridine nitrogen contributes to this interaction, possibly through hydrogen bonding or by influencing the electronic properties of the aromatic ring. nih.gov The generally lower affinity of the condensed analogs indicates that the size and shape of this aromatic region are finely tuned for optimal interaction. nih.gov

The thioether linker plays a role in providing the appropriate spatial orientation of the aromatic ring and the basic nitrogen. Its length and flexibility are likely critical for allowing the key pharmacophoric elements to adopt the correct conformation for binding.

Translational Perspectives and Future Research Directions for Anpirtoline Hydrochloride

Current Status as a Research Tool in Serotonin (B10506) Neurobiology

Despite its lack of clinical success, anpirtoline (B1665510) hydrochloride has found a niche as a valuable tool in pharmacological research, primarily due to its distinct receptor binding profile. Its preferential agonist activity at 5-HT1B receptors, coupled with its interactions with other serotonin receptor subtypes, allows researchers to probe the specific roles of these receptors in various physiological and pathological processes.

Anpirtoline is frequently used in preclinical studies investigating aggression and social behaviors. Its ability to reduce aggressive behavior is a notable characteristic that has been leveraged in research settings researchgate.net. This effect is thought to be mediated, at least in part, by its agonist activity at 5-HT1B receptors.

The compound has also been instrumental in studies on the serotonergic system's role in movement disorders. For example, research has explored the ability of anpirtoline, as a 5-HT1A/1B receptor agonist, to counteract L-DOPA-induced dyskinesia in animal models of Parkinson's disease. These studies have shown that anpirtoline can dose-dependently reduce dyskinesia in both rat and macaque models, although at higher doses, it was associated with a worsening of Parkinsonian symptoms in macaques.

Furthermore, anpirtoline's effects on serotonin synthesis have been a subject of investigation. Studies have shown that it can cause a decrease in serotonin synthesis, providing researchers with a tool to understand the feedback mechanisms that regulate serotonin production in the brain.

Below is a summary of the receptor binding affinities of Anpirtoline:

Receptor Subtype Affinity (Ki)
5-HT1B 28 nM
5-HT1A 150 nM
5-HT2 1.49 µM

This table is interactive. You can sort the data by clicking on the column headers.

Potential for Repurposing or Guiding Development of Novel Serotonergic Agents

The complex pharmacology of anpirtoline, while a challenge for its own clinical development, provides valuable insights for the design of new serotonergic drugs. The structure-activity relationships derived from anpirtoline and similar compounds can guide medicinal chemists in developing more selective ligands or compounds with a desired polypharmacological profile.

The concept of targeting multiple serotonin receptors simultaneously to achieve a more robust or faster-acting antidepressant effect is an active area of research. The combination of 5-HT1A and 5-HT1B receptor agonism, as seen with anpirtoline, has been explored for its potential to reduce the side effects of other medications, such as L-DOPA in Parkinson's disease. This suggests that compounds with a similar receptor profile might be repurposed or serve as a scaffold for the development of adjunctive therapies.

Moreover, the 5-HT3 receptor antagonism of anpirtoline is a noteworthy feature. 5-HT3 antagonists are clinically used as antiemetics, and there is growing interest in their potential therapeutic applications in other conditions, including irritable bowel syndrome and certain psychiatric disorders. A compound that combines 5-HT1B agonism with 5-HT3 antagonism could theoretically offer a unique therapeutic profile, potentially addressing both mood and somatic symptoms in certain disorders. The development of such "multi-target" ligands is a contemporary strategy in drug discovery, and the pharmacological profile of anpirtoline serves as an interesting case study.

Unexplored Research Avenues and Mechanistic Elucidation

Despite years of research, several aspects of anpirtoline's pharmacology and its effects on the central nervous system remain to be fully elucidated, presenting several avenues for future investigation.

The downstream signaling pathways activated by anpirtoline at each of its target receptors also warrant deeper investigation. Understanding how these pathways are modulated in different brain regions could provide a more nuanced understanding of its effects on neural circuitry. For instance, while it is known that anpirtoline can inhibit forskolin-stimulated adenylate cyclase activity via 5-HT1B receptors, its impact on other second messenger systems and gene expression is less clear.

Furthermore, the potential therapeutic applications of 5-HT1B receptor agonists are still being explored for a range of conditions beyond depression and pain, including substance use disorders and Alzheimer's disease. Preclinical evidence suggests that 5-HT1B agonists may have therapeutic potential for psychostimulant use disorders. Investigating the efficacy of anpirtoline or similar compounds in animal models of these conditions could open up new avenues for its use as a research tool and potentially inform the development of novel therapeutics. The anti-inflammatory effects of 5-HT1B agonists also suggest a potential role in neuroinflammatory conditions, a hypothesis that could be tested with compounds like anpirtoline.

Finally, the species differences in the function of the 5-HT1B receptor highlight the importance of careful translation of preclinical findings. Further research into the comparative pharmacology of anpirtoline across different species could provide valuable insights into the challenges of predicting human responses from animal models.

Q & A

Q. How can conflicting results between in vitro binding affinity (Ki) and in vivo efficacy be reconciled?

  • Answer : Discrepancies may stem from differences in receptor reserve or pharmacokinetics. Compare in vitro functional potency (e.g., cAMP inhibition in HEK-293 cells) with in vivo ED₅₀ values. Adjust for protein binding and brain penetration using ex vivo receptor occupancy assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.